

NVP-BAW2881: A Comprehensive Technical Guide on its Interaction with Endothelial Cell Biology

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Compound of Interest

Compound Name: NVP-BAW2881

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This document provides an in-depth examination of **NVP-BAW2881**, a potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor. It details the compound's mechanism of action, its effects on endothelial cell functions, and the experimental methodologies used to ascertain these effects. The information is intended to serve as a core technical resource for professionals engaged in research and development in related fields.

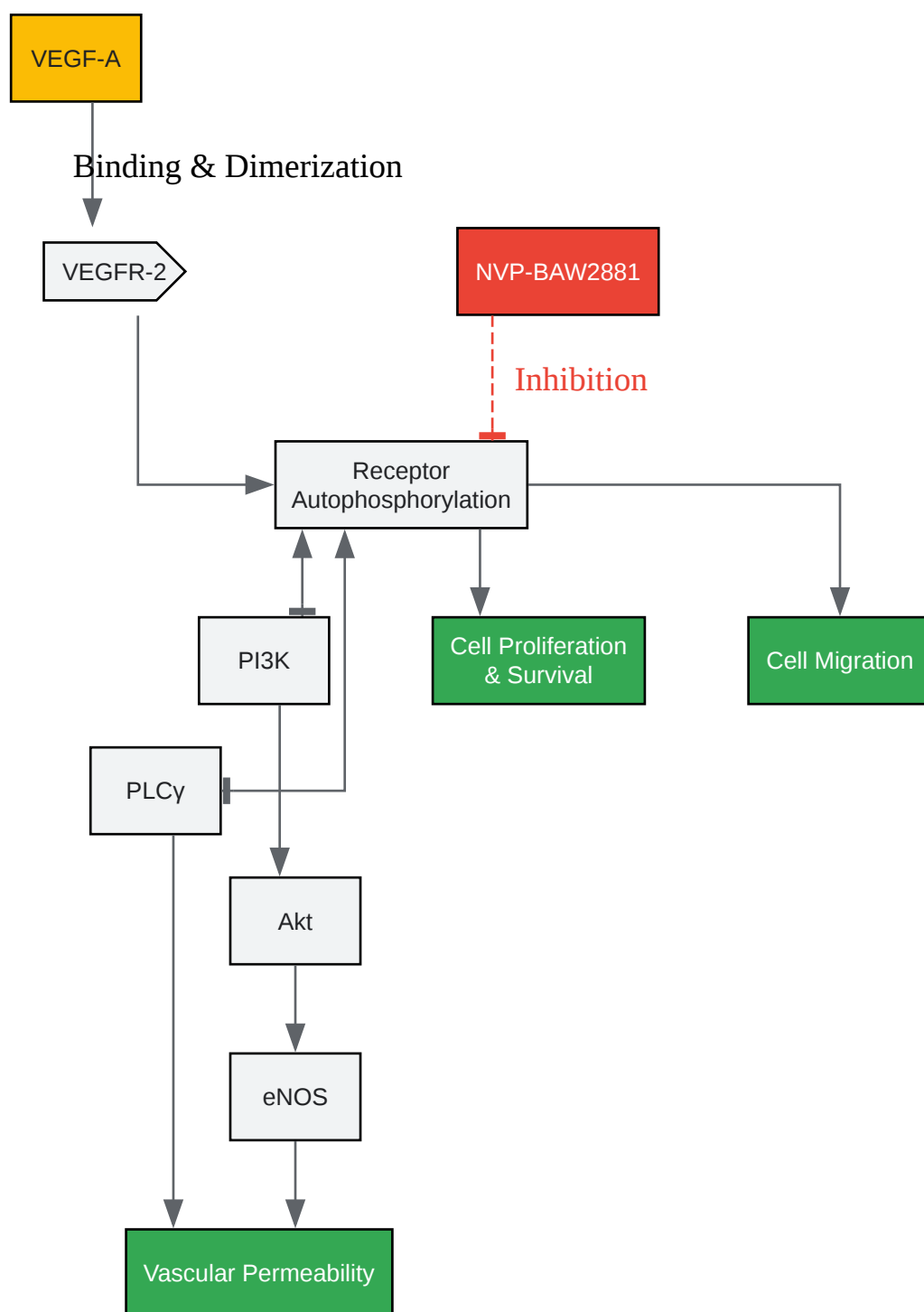
Introduction: The Role of NVP-BAW2881 in Modulating Endothelial Function

Vascular remodeling, including angiogenesis (the formation of new blood vessels) and lymphangiogenesis, is a critical process in both normal physiological functions and various pathological conditions such as tumor growth and chronic inflammatory disorders.[1][2] The vascular endothelial growth factor (VEGF) signaling pathway is a primary driver of these processes.[3][4][5][6] **NVP-BAW2881** is a small-molecule inhibitor that selectively targets VEGF receptor (VEGFR) tyrosine kinases, thereby blocking the signaling cascade initiated by VEGF.[1][2] By inhibiting key functions of endothelial cells, **NVP-BAW2881** has demonstrated significant anti-angiogenic and anti-inflammatory activities in both in vitro and in vivo models.[1][2]

Mechanism of Action: Inhibition of the VEGF Signaling Pathway

The biological effects of the VEGF family of proteins are mediated primarily through three receptor tyrosine kinases: VEGFR-1, VEGFR-2, and VEGFR-3.^{[3][5][7]} Upon binding of a VEGF ligand (like VEGF-A), the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domains.^[7] This activation initiates a cascade of downstream signaling pathways critical for endothelial cell function.

NVP-BAW2881 exerts its effect by competitively binding to the ATP-binding site of the VEGFR tyrosine kinase domain, preventing autophosphorylation and subsequent signal transduction.^[1]^[8] This blockade effectively neutralizes the cellular responses to VEGF, including proliferation, migration, and survival. The primary targets are VEGFR-1, VEGFR-2, and VEGFR-3, making it a comprehensive inhibitor of the main VEGF signaling axes.^[1]



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Caption: NVP-BAW2881 inhibits VEGFR-2 signaling.

Quantitative Data: Kinase Inhibition Profile

NVP-BAW2881 is a potent inhibitor of VEGFR-2, with high selectivity against a panel of other kinases. Its inhibitory concentrations (IC50) highlight its specificity for the VEGF receptor family.

Target Kinase	IC50 Value (nM)
VEGFR-2	9[8]
VEGFR-3	420[8]
VEGFR-1	820[8]
RET	410[8]
Tie-2	650[8]
c-RAF	Sub-μM[8]
B-RAF	Sub-μM[8]
ABL	Sub-μM[8]
VEGF-driven cellular receptor autophosphorylation in CHO cells	4[8]
VEGF-A-induced phosphorylation of VEGFR-2 in HUVECs	2.9[8]

Table 1: IC50 values of **NVP-BAW2881** against various protein kinases. The data demonstrates high potency against VEGFR-2.

Effects on Endothelial Cell Function (In Vitro)

NVP-BAW2881 has been shown to effectively inhibit key processes in endothelial cells that are fundamental to angiogenesis and inflammation.

Endothelial Cell Function	Cell Type	Stimulus	NVP-BAW2881 Concentration	Observed Effect
Proliferation	HUVECs	VEGF-A (20 ng/mL)	1 nM	Potent inhibition of VEGF-A-induced proliferation. [1]
Migration	HUVECs	VEGF-A	Not specified	Potent inhibition of VEGF-A-induced migration. [1]
Tube Formation	HUVECs	VEGF-A	10 nM - 1 μ M	Significant inhibition of the formation of tube-like structures. [1]
Tube Formation	LECs	VEGF-A	10 nM - 1 μ M	Significant inhibition of the formation of tube-like structures. [1]
Vascular Permeability	In vivo (mice, pigs)	VEGF-A	Topical Pretreatment	Significant inhibition of VEGF-A-induced vascular permeability. [1] [2]

Table 2: Summary of the in vitro effects of **NVP-BAW2881** on endothelial cell functions.

These findings demonstrate that **NVP-BAW2881** comprehensively blocks the primary pro-angiogenic activities of endothelial cells stimulated by VEGF-A.[\[1\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy of **NVP-BAW2881**.

5.1. Endothelial Cell Proliferation Assay

This assay quantifies the effect of **NVP-BAW2881** on the proliferation of endothelial cells in response to VEGF-A.

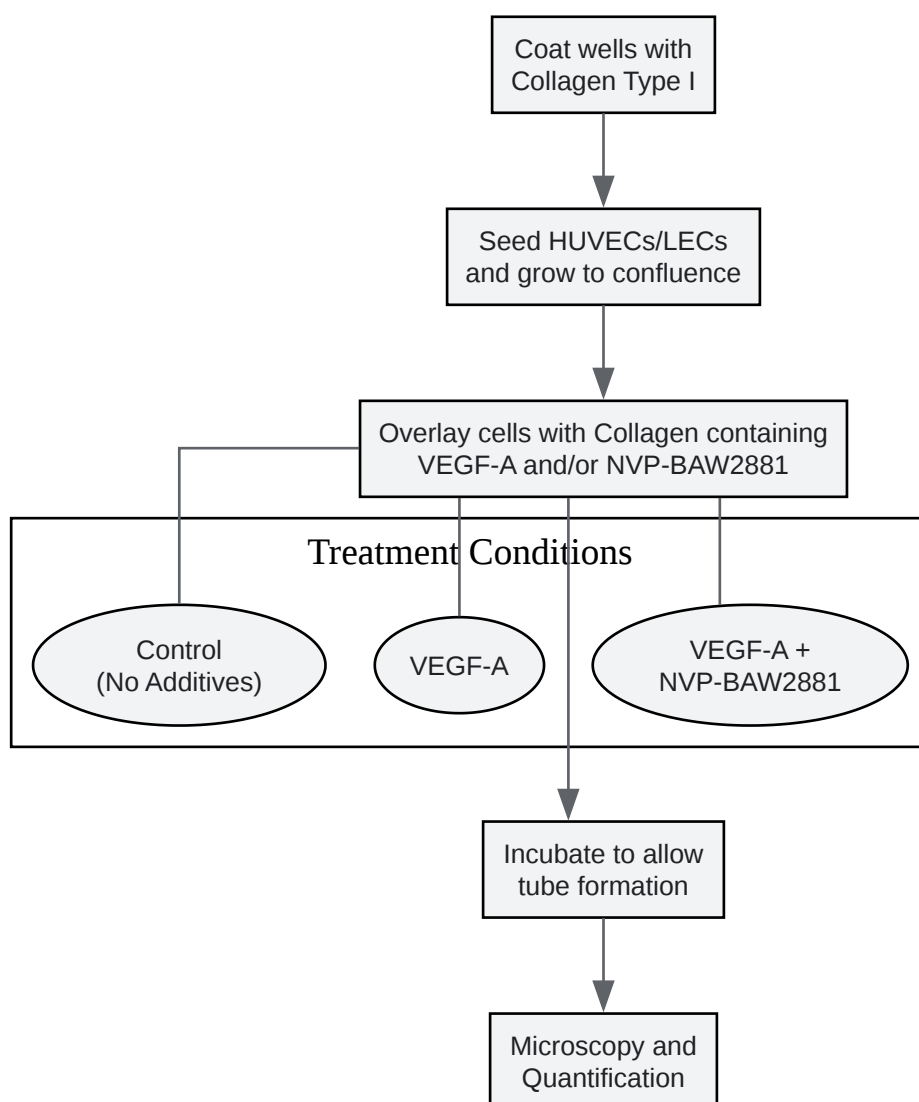
- **Cell Culture:** Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in standard endothelial growth medium. For the assay, cells are seeded in multi-well plates and grown to sub-confluence.
- **Starvation:** Prior to stimulation, cells are serum-starved for 24 hours in a medium containing 2% fetal bovine serum to synchronize their cell cycle.
- **Treatment:** Cells are incubated with medium alone (control), medium with VEGF-A (e.g., 20 ng/mL), or medium containing VEGF-A plus varying concentrations of **NVP-BAW2881** (e.g., 1 nM to 1 μ M). The final DMSO concentration is normalized across all wells (e.g., 0.1%).
- **Incubation:** The cells are incubated for 72 hours to allow for proliferation.
- **Quantification:** Cell viability and proliferation are quantified using a fluorescent method. Cells are incubated with 5-methylumbelliferylheptanoate, and the resulting fluorescence is measured to determine the number of viable cells.[\[8\]](#)

5.2. In Vitro Tube Formation Assay

This assay assesses the ability of **NVP-BAW2881** to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

- **Preparation:** A layer of collagen type I is prepared in multi-well plates.
- **Cell Seeding:** Confluent monolayers of HUVECs or Lymphatic Endothelial Cells (LECs) are established.
- **Treatment:** The cell monolayers are overlaid with one of the following:
 - Collagen type I only (Control)

- Collagen containing VEGF-A
- Collagen containing VEGF-A in combination with **NVP-BAW2881** (e.g., 10 nM or 1 μ M).
- Incubation: The plates are incubated for a sufficient period to allow for the formation of tube-like structures in the positive control group.
- Analysis: The formation of networks of tube-like structures is observed and quantified by microscopy. The total length or number of branch points of the tubes is measured to assess the degree of angiogenesis.[1]



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Caption: Workflow for an in vitro tube formation assay.

In Vivo Anti-Inflammatory and Anti-Angiogenic Effects

The efficacy of **NVP-BAW2881** observed in vitro translates to significant anti-inflammatory and anti-angiogenic effects in animal models.

- **Psoriasis Model:** In a transgenic mouse model of psoriasis, a condition characterized by vascular remodeling, treatment with **NVP-BAW2881** led to a reduction in the number of blood and lymphatic vessels, decreased infiltration of leukocytes, and a normalization of the epidermal architecture.[1][2]
- **Acute Inflammation Models:** Topical application of **NVP-BAW2881** demonstrated strong anti-inflammatory effects. It significantly inhibited VEGF-A-induced vascular permeability in the skin of mice and pigs.[1][2] Furthermore, it reduced the inflammatory response caused by UV-B irradiation and contact hypersensitivity in pig skin.[1][2]

These in vivo results underscore the therapeutic potential of inhibiting VEGFR signaling to treat inflammatory skin disorders and other conditions driven by pathological angiogenesis.[1]

Conclusion

NVP-BAW2881 is a potent and selective inhibitor of VEGF receptor tyrosine kinases that effectively disrupts the core functions of endothelial cells. By blocking VEGF-induced proliferation, migration, and tube formation, it acts as a strong anti-angiogenic agent. Its demonstrated efficacy in reducing vascular permeability and inflammation in preclinical models highlights its potential as a therapeutic agent for a range of diseases, including chronic inflammatory conditions like psoriasis and cancer, where pathological vascular remodeling is a key feature. The detailed data and protocols presented in this guide provide a solid foundation for further research and development of **NVP-BAW2881** and similar targeted therapies.

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